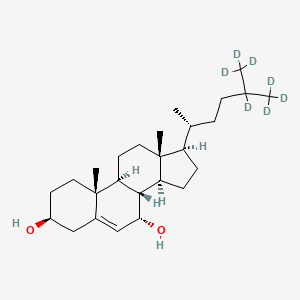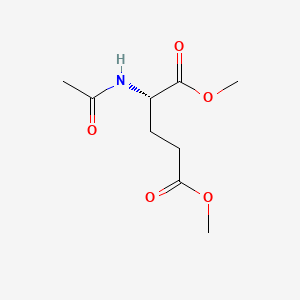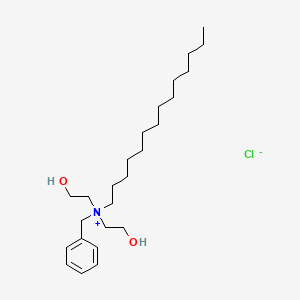
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride typically involves the quaternization of N,N-bis(2-hydroxyethyl)amine with a long-chain alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
N,N-bis(2-hydroxyethyl)amine+tetradecyl chloride→Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of various substituted ammonium compounds.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of alcohols and amines.
Applications De Recherche Scientifique
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and surfactants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged molecules, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and microbial cell walls, leading to their disruption and subsequent cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride
Uniqueness
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecyl-, chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to its shorter-chain analogs. This property makes it particularly useful in applications requiring strong surfactant activity, such as in industrial detergents and antimicrobial formulations.
Propriétés
Numéro CAS |
55910-01-5 |
|---|---|
Formule moléculaire |
C25H46ClNO2 |
Poids moléculaire |
428.1 g/mol |
Nom IUPAC |
benzyl-bis(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C25H46NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h13-15,17-18,27-28H,2-12,16,19-24H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RSRXNAWPDVCIKK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


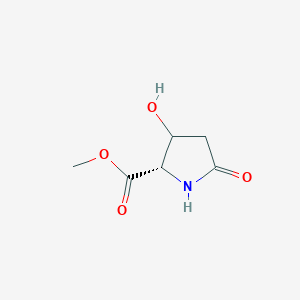

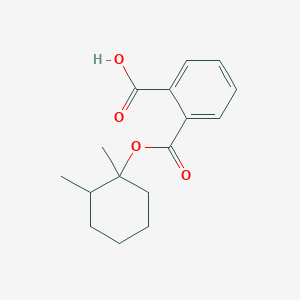
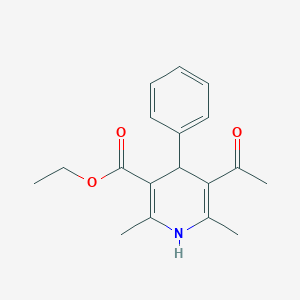
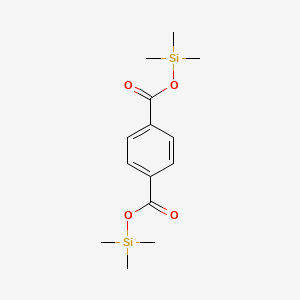
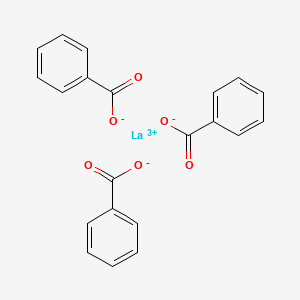
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
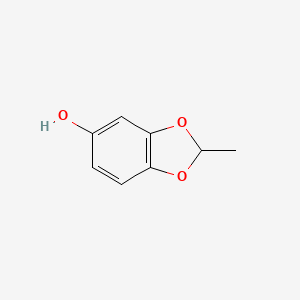
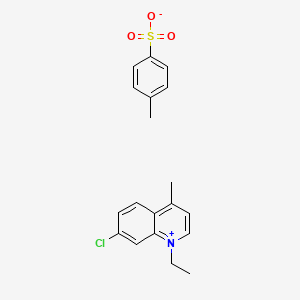
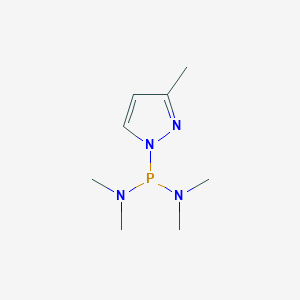
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
